![molecular formula C19H22F2N4O3S B2963666 (4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-69-0](/img/structure/B2963666.png)

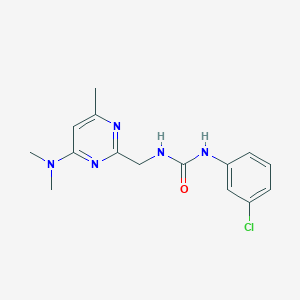

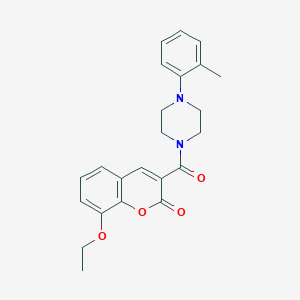

(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Interaction and Pharmacophore Models

The study of molecular interactions, particularly focusing on antagonists for cannabinoid receptors, offers insights into the steric and electrostatic interactions significant for binding to receptors. Such investigations, for example, have led to the development of unified pharmacophore models for CB1 receptor ligands, highlighting the importance of the aromatic ring moiety and specific substituents in determining the binding interaction with the receptor. This research emphasizes the potential for designing receptor-specific therapeutic agents by understanding the molecular architecture of drug-receptor interactions (Shim et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis of new pyridine derivatives and their subsequent evaluation for antimicrobial activity represent another significant area of application. By modifying molecular structures, such as incorporating different substituents into the piperazine moiety, researchers have been able to develop compounds with variable and modest activity against bacterial and fungal strains. This approach underscores the potential for chemical modification to enhance therapeutic properties of molecules (Patel et al., 2011).

Enantioselective Synthesis

Enantioselective synthesis methods have enabled the production of sulfamidate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. These methodologies are crucial for creating compounds with specific stereochemical configurations, which can have significant implications for their biological activity and drug efficacy (Liu et al., 2013).

Corrosion Inhibition

Research into the application of novel organic compounds for the prevention of corrosion on mild steel in acidic media has revealed that certain synthesized compounds exhibit excellent inhibition efficiency. This area of study not only contributes to the development of new materials with improved corrosion resistance but also highlights the interdisciplinary applications of chemical compounds in materials science (Singaravelu et al., 2022).

In Silico Studies and Therapeutic Agents

In silico studies have facilitated the identification and design of molecules with potential therapeutic applications. By synthesizing and evaluating the enzyme inhibitory activity of certain derivatives, researchers have identified compounds with significant activity against key enzymes. Such studies illustrate the integration of computational methods with traditional synthetic chemistry to expedite the discovery of new therapeutic agents (Hussain et al., 2017).

Mécanisme D'action

Target of Action

The compound contains a piperazine moiety, which is often found in drugs that target the central nervous system . It also contains a pyridine ring, which is a common feature in many bioactive compounds .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, are generally well absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in a disease process, it could potentially slow or stop the progression of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a drug’s action, efficacy, and stability. For example, the compound’s stability could be affected by the acidic environment of the stomach, which could impact its bioavailability .

Propriétés

IUPAC Name |

[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3S/c20-15-4-5-17(21)14(11-15)13-29(27,28)24-9-7-23(8-10-24)19(26)16-12-22-25-6-2-1-3-18(16)25/h4-5,11-12H,1-3,6-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABLZPHLUSQOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=C(C=CC(=C4)F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)

![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)

![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)

![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)

![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)

![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)